molecular formula C11H17NO2 B13213841 3-Methoxy-4-[(propan-2-yloxy)methyl]aniline

3-Methoxy-4-[(propan-2-yloxy)methyl]aniline

Cat. No.: B13213841
M. Wt: 195.26 g/mol
InChI Key: MHLWAFVQSYXQLD-UHFFFAOYSA-N
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Description

3-Methoxy-4-[(propan-2-yloxy)methyl]aniline is an organic compound with the molecular formula C11H17NO2 It is a derivative of aniline, featuring methoxy and isopropoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-[(propan-2-yloxy)methyl]aniline typically involves the reaction of 3-methoxyaniline with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 3-methoxyaniline attacks the carbonyl carbon of isopropyl chloroformate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-[(propan-2-yloxy)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-4-[(propan-2-yloxy)methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-[(propan-2-yloxy)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-[(propan-2-yloxy)methyl]aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and isopropoxy groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-methoxy-4-(propan-2-yloxymethyl)aniline

InChI

InChI=1S/C11H17NO2/c1-8(2)14-7-9-4-5-10(12)6-11(9)13-3/h4-6,8H,7,12H2,1-3H3

InChI Key

MHLWAFVQSYXQLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=C(C=C(C=C1)N)OC

Origin of Product

United States

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